molecular formula C14H13ClO3 B11854971 2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione CAS No. 89131-30-6

2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione

Cat. No.: B11854971
CAS No.: 89131-30-6
M. Wt: 264.70 g/mol
InChI Key: XXIKZSPASJMSCK-UHFFFAOYSA-N
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Description

2-(sec-Butoxy)-3-chloronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a sec-butoxy group and a chlorine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-Butoxy)-3-chloronaphthalene-1,4-dione can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions typically require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 2-(sec-Butoxy)-3-chloronaphthalene-1,4-dione may involve large-scale Friedel-Crafts acylation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(sec-Butoxy)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the naphthoquinone structure to hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the naphthalene ring, leading to a diverse range of derivatives.

Scientific Research Applications

2-(sec-Butoxy)-3-chloronaphthalene-1,4-dione has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological systems can be studied to understand its potential as a drug candidate.

    Medicine: Research into its pharmacological properties may reveal therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(sec-Butoxy)-3-chloronaphthalene-1,4-dione involves its interaction with molecular targets in biological systems. The compound may act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(sec-Butoxy)-1,4-naphthoquinone: Similar structure but lacks the chlorine atom.

    3-Chloro-1,4-naphthoquinone: Similar structure but lacks the sec-butoxy group.

    2-Butoxy-1,4-naphthoquinone: Similar structure but with a different alkoxy group.

Uniqueness

2-(sec-Butoxy)-3-chloronaphthalene-1,4-dione is unique due to the combination of the sec-butoxy group and the chlorine atom on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

89131-30-6

Molecular Formula

C14H13ClO3

Molecular Weight

264.70 g/mol

IUPAC Name

2-butan-2-yloxy-3-chloronaphthalene-1,4-dione

InChI

InChI=1S/C14H13ClO3/c1-3-8(2)18-14-11(15)12(16)9-6-4-5-7-10(9)13(14)17/h4-8H,3H2,1-2H3

InChI Key

XXIKZSPASJMSCK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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